molecular formula C6H10O2 B8701067 4-Ethoxybut-2-yn-1-ol

4-Ethoxybut-2-yn-1-ol

Cat. No.: B8701067
M. Wt: 114.14 g/mol
InChI Key: PWZYOFDZTNCAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of terminal enynols, which are valuable intermediates in organic synthesis, particularly for constructing complex molecules such as pheromones, pharmaceuticals, and polymers .

(1947) . Alkylation in superbasic media, as highlighted in , may also serve as a plausible route for introducing the ethoxy group .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-ethoxybut-2-yn-1-ol

InChI

InChI=1S/C6H10O2/c1-2-8-6-4-3-5-7/h7H,2,5-6H2,1H3

InChI Key

PWZYOFDZTNCAHK-UHFFFAOYSA-N

Canonical SMILES

CCOCC#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybut-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkynylation of carbonyl compounds. For instance, the reaction of ethyl propiolate with formaldehyde in the presence of a base like potassium tert-butoxide can yield this compound . Another method involves the reaction of 2-butyn-1-ol with ethyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybut-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethoxybut-2-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4-Ethoxybut-2-yn-1-ol, differing primarily in substituents or carbon chain length:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Reactivity
This compound N/A C₆H₁₀O₂ -OH, -OCH₂CH₃, C≡C Intermediate in alkylation/isomerization reactions
4-(1-Hydroxypropoxy)but-2-yn-1-ol 66341-31-9 C₇H₁₂O₃ -OH, -OCH₂CH(OH)CH₃, C≡C Limited data; potential solvent or synthetic precursor
Pent-2-en-4-yn-1-ol N/A C₅H₆O -OH, C≡C, C=C Historical use in acetylenic chemistry research

Reactivity and Stability

  • This compound: The ethoxy group enhances electrophilicity at the triple bond, facilitating nucleophilic additions or cycloadditions. Its stability in superbasic media suggests utility in anionotropic isomerization, analogous to (Z,E)-2-octen-4-yn-1-ol .
  • Pent-2-en-4-yn-1-ol : The conjugated enyne system allows for unique reactivity, such as Diels-Alder reactions, though its shorter carbon chain limits steric effects compared to this compound .

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